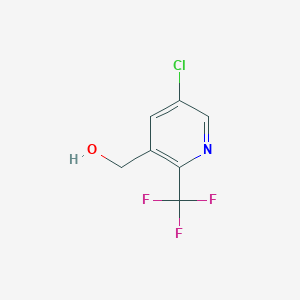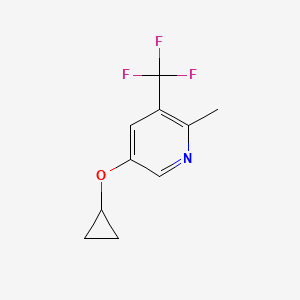![molecular formula C12H19NO5 B12999096 (S)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12999096.png)
(S)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[34]octane-8-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the spirocyclic structure through a series of cyclization reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
(S)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (7S)-6-(tert-Butoxycarbonyl)-1-oxa-6-azaspiro[3.4]octane-7-carboxylic acid
- 6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid
Uniqueness
(S)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for high specificity in binding to molecular targets, making it a valuable compound in drug development and other scientific research applications .
Properties
Molecular Formula |
C12H19NO5 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(8S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-12(7-13)8(9(14)15)4-5-17-12/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1 |
InChI Key |
SLVMNOXQVAOPNU-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)[C@H](CCO2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


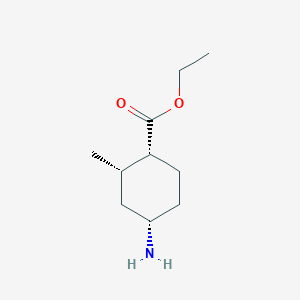
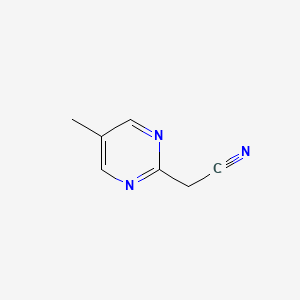
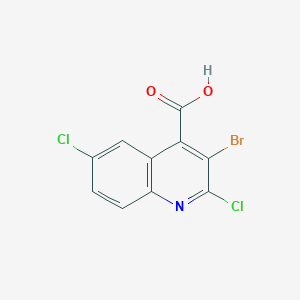


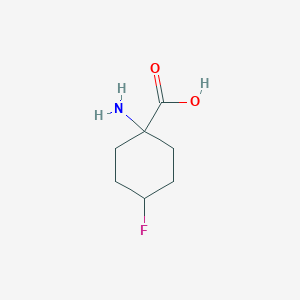
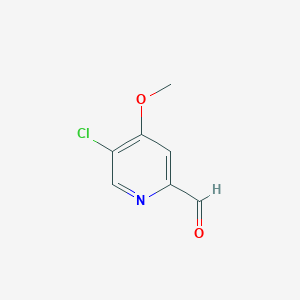
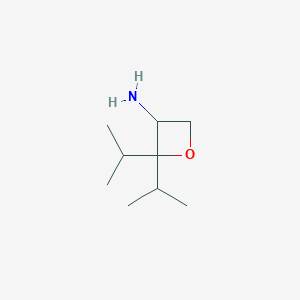
![2-(2-(tert-Butoxycarbonyl)-6-fluoro-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid](/img/structure/B12999062.png)
![8-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12999067.png)

![2-(4-Oxo-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B12999070.png)
